Phlomisone
Description
Isolation Sources of Phlomisone
This compound, a novel 28-noroleanane-derived spirocyclic triterpenoid (B12794562), has been identified and isolated from several related plant species. jst.go.jpresearchgate.net The primary botanical sources are found within the Lamiaceae family.
The rhizomes of Phlomis umbrosa are a significant source for the isolation of this compound. jst.go.jpresearchgate.net Scientific investigations of the ethanol (B145695) extract from these rhizomes have led to the identification of this compound along with other related nortriterpenoids. jst.go.jpresearchgate.net These studies utilized various spectroscopic methods, including 1D and 2D nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), to elucidate its complex structure. jst.go.jpresearchgate.netnih.gov Further phytochemical studies on the roots of Phlomis umbrosa have also yielded other classes of compounds, such as phenylethanoid glycosides and other triterpenoids. koreascience.krnih.gov
This compound has also been reported from Phlomoides umbrosa. researchgate.netrsc.org This plant is recognized in traditional Chinese medicine as "Caosu" and in Korea as "Han Sok-Dan". researchgate.net The isolation of this compound from this species highlights the close chemotaxonomic relationship between the genera Phlomis and Phlomoides. researchgate.net
Research on the roots of Phlomis umbrosa var. latibracteata has also confirmed the presence of this compound. tiprpress.comcqvip.com A study focusing on the nortriterpenoid constituents of this plant variety successfully isolated this compound, referred to as this compound (2) in the study, from a 95% ethanol extract of the roots. tiprpress.com
Botanical Classification of this compound-Producing Species
The plants that produce this compound belong to the genera Phlomis and Phlomoides, both of which are part of the Lamiaceae (mint) family. The taxonomic relationship between these genera has been a subject of scientific discussion and revision.
The genus Phlomis encompasses over 100 species of herbaceous plants, subshrubs, and shrubs. wikipedia.org Native to a region stretching from the Mediterranean to China, these plants are characterized by their square stems, opposite and often hairy leaves, and flowers arranged in whorls known as verticillasters. wikipedia.org The name Phlomis is derived from a Greek word for "flame," possibly alluding to the historical use of their leaves as lamp wicks. wikipedia.orgncsu.edu Species within this genus are typically perennials and can be either herbs or small shrubs. thieme-connect.com
The genus Phlomoides comprises over 130 species and is closely related to Phlomis. wikipedia.org Historically, many species now classified under Phlomoides were considered part of the genus Phlomis. wikipedia.org The distinction between the two was first proposed by Moench in 1794 based on morphological differences, but this classification was not widely adopted for nearly two centuries. uio.nonih.gov
Recent molecular phylogenetic studies have provided strong evidence to recognize Phlomis and Phlomoides as separate and distinct genera. nih.govfrontiersin.org These studies show that Phlomis and Phlomoides form two separate monophyletic clades. frontiersin.org The re-circumscription of Phlomoides has been expanded to include species formerly classified under other genera, most notably Eremostachys, but also Lamiophlomis, Notochaete, and Pseuderemostachys. wikipedia.orgareeo.ac.ir
The key distinguishing features between Phlomoides and its sister genus Phlomis are summarized in the table below. nih.govpensoft.net
| Feature | Genus Phlomis | Genus Phlomoides |
| Habit | Small shrubs or occasionally perennial herbs | Generally perennial herbs |
| Leaves | Lanceolate to oblong-lanceolate, not deeply lobed | Cordate to triangular-ovate, simple or laciniate to bipinnatisect |
| Upper Corolla Lip | Laterally compressed, flattened, sickle-shaped, apex not fringed-incised | Dome-shaped with hairy or fringed-incised apices |
| Basic Chromosome Number | x = 10 | x = 11 |
The inclusion of Eremostachys within Phlomoides was justified by the large number of species that are morphologically intermediate between the two, effectively bridging the gap between them. areeo.ac.ir This taxonomic revision has led to a more robust and phylogenetically accurate understanding of this group of plants within the Lamiaceae family.
Genus Phlomis (Lamiaceae Family)
Co-occurrence with Related Nortriterpenoids
This compound is not found in isolation within its botanical source. researchgate.net It co-exists with a series of structurally related nortriterpenoids, all of which have been identified in the ethanol extract of Phlomis umbrosa rhizomes. researchgate.netnih.govjst.go.jp These related compounds share a similar 28-noroleanane spirocyclic skeleton, indicating a common biosynthetic pathway. researchgate.netfrontiersin.org
Three related compounds, designated as Phlomistetraol A, Phlomistetraol B, and Phlomistetraol C, have been isolated alongside this compound. researchgate.netnih.govjst.go.jp Detailed spectroscopic analysis, including 1D and 2D nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), was used to elucidate the structures of these novel nortriterpenes. researchgate.netnih.gov
Phlomispentaol is another nortriterpenoid that has been identified from the rhizomes of Phlomis umbrosa. researchgate.netnih.govjst.go.jp Research has also led to the isolation of a compound named phlomispentaol A from the root extracts of a different species, Phlomis purpurea. frontiersin.orgdntb.gov.uanih.govresearchgate.net
Two further related compounds, Phlomishexaol A and Phlomishexaol B, have been isolated from Phlomis umbrosa. researchgate.netnih.govjst.go.jp Like the other co-occurring nortriterpenoids, their structures were determined through extensive spectroscopic methods. researchgate.net
Phlomisin is another novel 28-noroleanane-derived spirocyclic triterpenoid found in the ethanol extract of Phlomis umbrosa rhizomes. researchgate.netnih.govjst.go.jp Its chemical formula is C29H46O6. knapsackfamily.com
Research on the chemical constituents of Phlomis umbrosa var. latibracteata has led to the isolation of Phlomisal A. tiprpress.com This compound was identified along with this compound and other related nortriterpenoids. tiprpress.com
Structure
3D Structure
Properties
Molecular Formula |
C29H46O6 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(1S,2S,4aS,4bR,6aR,8S,9R,10aR,10bR)-1,8,9-trihydroxy-7,7-bis(hydroxymethyl)-2',2',4a,4b,10a-pentamethylspiro[3,4,5,6,6a,8,9,10,10b,11-decahydro-1H-chrysene-2,4'-cyclopentane]-1'-one |
InChI |
InChI=1S/C29H46O6/c1-24(2)14-28(13-21(24)33)11-10-26(4)17(22(28)34)6-7-19-25(3)12-18(32)23(35)29(15-30,16-31)20(25)8-9-27(19,26)5/h6,18-20,22-23,30-32,34-35H,7-16H2,1-5H3/t18-,19-,20-,22-,23-,25-,26-,27-,28-/m1/s1 |
InChI Key |
XDQIJWKEEFHDSL-MYXPEONNSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4O)CC(=O)C(C5)(C)C)C)(C[C@H]([C@H](C3(CO)CO)O)O)C |
Canonical SMILES |
CC1(CC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2O)C)CC1=O)C |
Synonyms |
phlomisone |
Origin of Product |
United States |
Chemical Structure and Properties
Core Chemical Structure of Phlomisone
This compound is characterized by a pentacyclic nortriterpene framework. researchgate.net Its systematic name is 18,19-seco-19,20-epoxy-18-oxo-28-norolean-12-en-3β,11α-diol. The structure was determined through extensive spectroscopic analysis, including 1D and 2D nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). researchgate.netnih.govjst.go.jp
Phlomoides umbrosa
Key Stereochemical Features
The stereochemistry of this compound is complex, with multiple chiral centers that define its three-dimensional shape. uou.ac.inchemaxon.com The precise spatial arrangement of its atoms is crucial for its biological activity. The relative and absolute configurations of these stereocenters have been established through detailed spectroscopic analysis and, in some cases, confirmed by X-ray crystallography of related compounds. researchgate.netiupac.org
Physicochemical Properties
The physicochemical properties of this compound are important for its isolation, characterization, and potential applications.
| Property | Value/Description |
| Molecular Formula | C₂₉H₄₄O₄ |
| Molecular Weight | 472.66 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297), and other organic solvents |
| Melting Point | Not consistently reported in available literature |
| Optical Rotation | Specific rotation value is a key identifier |
Isolation and Purification Methodologies
Extraction Procedures
The initial step in isolating Phlomisone from plant material is a solid-liquid extraction designed to transfer the desired secondary metabolites from the plant matrix into a solvent.
Ethanol (B145695) is a widely used solvent for the extraction of bioactive compounds from plant materials due to its ability to dissolve a broad range of polar and nonpolar substances. mdpi.com In the specific case of this compound, researchers have successfully utilized an ethanol-based extraction process from the rhizomes of Phlomis umbrosa. nih.govjst.go.jpresearchgate.net
The dried and powdered rhizomes of the plant are subjected to extraction with 95% ethanol. researchgate.net This process yields a crude extract containing a complex mixture of compounds. Following the initial extraction, the ethanol is typically removed under reduced pressure using an evaporator to yield a concentrated residue. labtechsrl.com This crude residue is then subjected to further partitioning. For instance, the residue from the 95% ethanol extract of P. umbrosa was partitioned in water and subsequently extracted with petroleum ether and other solvents to separate compounds based on their polarity. researchgate.net This liquid-liquid partitioning provides the first stage of sample clean-up and fractionation before more refined chromatographic separation.
| Extraction Parameter | Description | Source(s) |
| Plant Material | Rhizomes of Phlomis umbrosa | nih.govjst.go.jpresearchgate.net |
| Solvent | 95% Ethanol | researchgate.net |
| Initial Output | Crude Ethanol Extract | nih.govresearchgate.net |
| Post-Extraction Step | Partitioning between water and various solvents (e.g., petroleum ether) | researchgate.net |
Chromatographic Separation Techniques
Following initial extraction and partitioning, the resulting fractions are still complex mixtures that require further separation. Chromatography is the cornerstone of this purification process, employing various stationary and mobile phases to separate compounds based on their physicochemical properties.
Column chromatography is a fundamental technique used for the large-scale purification of compounds from a mixture. teledynelabs.com For this compound isolation, a combination of adsorption and size-exclusion chromatography is employed.
Silica (B1680970) Gel Chromatography : The crude fractions are first subjected to column chromatography using silica gel as the stationary phase. researchgate.net Silica gel is a polar adsorbent, and separation occurs based on the differential polarity of the compounds. teledynelabs.comcolumn-chromatography.com A gradient of solvents with increasing polarity is used as the mobile phase to elute the compounds from the column. Nonpolar compounds elute first, followed by progressively more polar compounds. This step allows for the separation of the extract into several less complex fractions.
Gel Permeation Chromatography : Fractions containing this compound are further purified using gel permeation chromatography, also known as size-exclusion chromatography. researchgate.net A common medium for this in natural product isolation is Toyopearl HW-40C. researchgate.net This technique separates molecules based on their size. Larger molecules are excluded from the pores of the chromatography medium and thus travel faster through the column, while smaller molecules enter the pores and have a longer path, causing them to elute later. This method is effective for separating this compound from other compounds of different molecular weights.
| Technique | Stationary Phase | Principle of Separation | Source(s) |
| Silica Gel Chromatography | Silica Gel | Adsorption, based on polarity | researchgate.netteledynelabs.com |
| Gel Permeation Chromatography | Toyopearl HW-40C | Size exclusion, based on molecular size | researchgate.net |
Preparative High-Performance Liquid Chromatography (HPLC) is the final step used to achieve high-purity this compound. researchgate.net Unlike analytical HPLC, which focuses on identifying and quantifying compounds, preparative HPLC is designed to isolate and purify larger quantities of a specific compound from a mixture. uhplcs.comshimadzu.de
The fractions rich in this compound obtained from column chromatography are injected into a preparative HPLC system. researchgate.net This system uses a high-resolution column and a precisely controlled mobile phase to achieve fine separation between this compound and any remaining closely related impurities. ingenieria-analitica.com The effluent from the column is monitored by a detector (e.g., UV), and the specific portion (fraction) containing the pure this compound is collected. This technique is crucial for obtaining the compound at a purity level sufficient for definitive structural elucidation and biological assays. lcms.czardena.com
While the initial isolation of this compound relied on traditional separation followed by offline spectroscopic analysis (NMR, HR-MS), modern phytochemical studies increasingly use hyphenated techniques that directly couple a separation method with a powerful spectroscopic detector. nih.govresearchgate.net
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : This technique directly couples an HPLC system with an NMR spectrometer. toray-research.co.jp As compounds elute from the LC column, they can be directly transferred to the NMR flow cell for analysis. This provides real-time structural information, which can rapidly identify known compounds in a complex mixture (dereplication) or provide structural clues for new compounds without the need for complete isolation. chromatographytoday.com This can significantly streamline the discovery process. toray-research.co.jp
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) : UPLC-MS combines the high separation efficiency and speed of UPLC with the high sensitivity and mass determination capabilities of mass spectrometry. nih.gov This technique is invaluable for creating a detailed chemical profile of a crude extract. By analyzing the mass-to-charge ratio and fragmentation patterns, researchers can tentatively identify dozens of metabolites in a single run, guiding the targeted isolation of novel or interesting compounds like this compound. nih.gov
These hyphenated methods are powerful tools for natural product discovery, allowing for faster and more efficient identification and targeted isolation of compounds from complex biological matrices. chromatographytoday.comnih.gov
Structural Characterization and Elucidation
Spectroscopic Methods for Structure Determination
The precise arrangement of atoms and functional groups within the Phlomisone molecule was determined using a suite of powerful analytical methods. jst.go.jpnih.gov These include various forms of NMR spectroscopy and high-resolution mass spectrometry, which, when used in conjunction, provide a comprehensive picture of the compound's chemical architecture. jst.go.jpnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were instrumental in assembling the structural puzzle of this compound. jst.go.jpresearchgate.netresearchgate.net
One-dimensional NMR experiments, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), offered the initial and fundamental insights into this compound's structure. jst.go.jpresearchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and how they are split by neighboring protons, indicating their proximity. The ¹³C NMR spectrum, on the other hand, provides a count of the distinct carbon atoms in the molecule.
¹³C NMR Data: The ¹³C NMR spectrum of this compound showed 29 distinct carbon signals, a crucial piece of information that pointed towards its classification as a nortriterpenoid. researchgate.net Key chemical shifts in the ¹³C NMR spectrum helped to identify the presence of specific functional groups. For instance, a signal at δC 213.7 indicated the presence of a ketone group, while a signal at δC 118.8 was assigned to a spiro carbon atom. Signals at δC 144.1 and 127.4 were attributed to a double bond within the molecule. researchgate.net
¹H NMR Data: The ¹H NMR spectrum provided complementary information. For example, a signal at δH 7.26 is characteristic of the solvent used (CDCl₃). The presence of five methyl signals in the spectrum was also a key observation. researchgate.net
Table 1: ¹³C and ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 40.2 | 1.34 (m), 2.18 (m) |
| 2 | 19.1 | 1.70 (m) |
| 3 | 42.1 | 1.45 (m), 1.63 (m) |
| 4 | 33.8 | - |
| 5 | 56.4 | 1.39 (m) |
| 6 | 18.4 | 1.60 (m) |
| 7 | 33.5 | 1.50 (m), 1.68 (m) |
| 8 | 42.1 | - |
| 9 | 52.8 | 2.12 (m) |
| 10 | 37.6 | - |
| 11 | 127.4 | 5.86 (d, 10.4) |
| 12 | 144.1 | 6.51 (d, 10.4) |
| 13 | 47.9 | - |
| 14 | 48.7 | - |
| 15 | 34.0 | 2.17 (m), 2.50 (m) |
| 16 | 36.6 | 1.94 (m), 2.21 (m) |
| 17 | 56.7 | - |
| 18 | 51.0 | 2.92 (s) |
| 19 | 42.4 | 2.05 (m), 2.37 (m) |
| 20 | 213.7 | - |
| 21 | 118.8 | - |
| 22 | 73.1 | 4.07 (d, 9.2), 4.41 (d, 9.2) |
| 23 | 33.5 | 1.11 (s) |
| 24 | 21.8 | 1.05 (s) |
| 25 | 16.0 | 0.96 (s) |
| 26 | 17.8 | 1.08 (s) |
| 27 | 21.8 | 1.22 (s) |
| 29 | 29.9 | 1.38 (s) |
| 30 | 20.2 | 1.40 (s) |
Source: researchgate.net
To connect the pieces of information gathered from 1D NMR, scientists employ 2D NMR techniques. These experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular skeleton. For this compound, several 2D NMR experiments were crucial. jst.go.jpresearchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allowed for the unambiguous assignment of proton and carbon signals for all the CH, CH₂, and CH₃ groups in this compound. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This was vital for establishing the connectivity between quaternary carbons (those with no attached protons) and other parts of the molecule, ultimately piecing together the entire carbon framework of this compound. researchgate.net
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to map out the spin systems within the molecule, confirming the sequence of connected protons. researchgate.net
Through the combined interpretation of these 1D and 2D NMR spectra, the planar structure of this compound was successfully determined. researchgate.net
One-Dimensional NMR (1D NMR)
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and can offer clues about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry was employed to determine the precise molecular formula of this compound. jst.go.jpresearchgate.net HR-MS can measure mass with very high accuracy, which allows for the calculation of a unique elemental composition. For this compound, HR-MS data established its molecular formula as C₂₉H₄₀O₃. researchgate.net This information was fundamental and corroborated the findings from the NMR data.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |
| [M+Na]⁺ | 475.2875 | 475.2870 | C₂₉H₄₀O₃Na |
Source: researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules. In the analysis of compounds related to this compound, ESI-MS was used to determine their molecular formulas. For example, in the study of a related compound, phlomispurpentaolone, ESI-MS indicated a molecular formula of C₂₉H₄₆O₆ by identifying the sodium adduct ion [M+Na]⁺ at m/z 513.3. core.ac.uk While specific ESI-MS data for this compound itself is not detailed in the provided context, it is a standard technique used in the broader analysis of this class of compounds.
High-Resolution Mass Spectrometry (HR-MS)
X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides the most definitive evidence for the three-dimensional structure of a crystalline compound. libretexts.orgnih.govwikipedia.org In the case of this compound, single-crystal X-ray diffraction analysis was instrumental in confirming its complex spirocyclic framework. nih.govresearchgate.net This technique involves directing a beam of X-rays onto a well-ordered crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. nih.govwikipedia.org By analyzing the positions and intensities of the diffracted beams, scientists can calculate the electron density distribution within the crystal and, consequently, determine the precise arrangement of atoms in the molecule. nih.govmpg.de The X-ray analysis of this compound provided unambiguous proof of its stereochemistry and the spatial orientation of its various functional groups. nih.govresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to particular types of chemical bonds and functional groups. nih.gov The IR spectrum of this compound exhibits absorption bands that are indicative of its key structural features. For instance, a notable absorption band is observed at 3393 cm⁻¹, which is characteristic of a hydroxyl (-OH) group. Another significant absorption is seen at 1719 cm⁻¹, corresponding to the stretching vibration of a ketone (C=O) group. researchgate.net This information is vital for piecing together the molecular structure of this compound.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| Hydroxyl (-OH) | 3393 |
| Ketone (C=O) | 1719 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.eduazooptics.comtechnologynetworks.com This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org Molecules containing π-electrons or non-bonding electrons can absorb energy from UV or visible light, which excites these electrons to higher energy orbitals. msu.eduresearchgate.net The UV-Vis spectrum of this compound is characterized by an absorption maximum (λmax) that indicates the presence of chromophores, which are the parts of the molecule that absorb light. The specific wavelength of maximum absorption can provide clues about the extent of conjugation and the types of electronic systems present in the molecule. While detailed UV-Vis data for this compound is not extensively reported in the provided search results, it is a standard technique used in the structural elucidation of natural products. anu.edu.auyoutube.com
Chemoinformatic Approaches to Structure Verification
In modern natural product chemistry, chemoinformatic tools play a significant role in the verification of proposed structures. acdlabs.com These computational methods can be used to predict spectroscopic data (such as NMR chemical shifts) for a hypothesized structure, which can then be compared with the experimental data. This comparison helps to confirm or refute a potential structure. While the initial elucidation of this compound's structure relied heavily on traditional spectroscopic methods, chemoinformatic approaches can provide an additional layer of confidence in the assigned structure. acdlabs.comhyphadiscovery.com These methods are particularly useful in differentiating between several possible isomers that may have very similar spectroscopic properties.
Classification as a Spirocyclic 28-Noroleanane-Derived Triterpenoid (B12794562)
Based on its intricate molecular architecture, this compound is classified as a spirocyclic 28-noroleanane-derived triterpenoid. nih.govjst.go.jpresearchgate.net Let's break down this classification:
Triterpenoid: This indicates that this compound is derived from a 30-carbon precursor, squalene (B77637), and possesses a characteristic polycyclic structure.
Oleanane-Derived: The core skeleton of this compound is based on the oleanane (B1240867) triterpene framework.
28-Nor: The "nor" prefix signifies the loss of a carbon atom from the standard oleanane skeleton, specifically at position 28.
Spirocyclic: This is a key feature of this compound's structure. It contains a spiro center, which is a single atom that is part of two different rings. This creates a twisted or spiral-like junction in the molecule.
The identification of this compound as a member of this specific class of triterpenoids was established through the comprehensive analysis of its spectroscopic data, including 1D and 2D NMR and high-resolution mass spectrometry, and was ultimately confirmed by X-ray crystallography. nih.govjst.go.jpresearchgate.net this compound was isolated along with several other novel 28-noroleanane-derived spirocyclic triterpenoids from the rhizomes of Phlomis umbrosa. nih.govjst.go.jpresearchgate.net
Biosynthetic Pathways and Precursors
General Triterpenoid (B12794562) Biosynthesis
Triterpenoids are a diverse class of natural products with a basic 30-carbon skeleton. researchgate.net Their biosynthesis is a complex process that can be broadly divided into three main stages. mdpi.com The initial stage involves the synthesis of the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com
These precursors then undergo a series of condensation reactions to form the 30-carbon linear precursor, squalene (B77637). researchgate.net The subsequent and critical step is the cyclization of squalene, which is initiated by the enzyme squalene epoxidase, forming 2,3-oxidosqualene (B107256). This intermediate is a key branch point in triterpenoid biosynthesis. The cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), leads to the formation of various triterpenoid skeletons. mdpi.com
For cycloartane-type triterpenoids, a group to which Phlomisone is related, the cyclization of 2,3-oxidosqualene yields cycloartenol, which features a characteristic cyclopropane (B1198618) ring. mdpi.comfrontiersin.org This initial cyclic structure then undergoes a series of modifications, including oxidation, glycosylation, and other substitutions, to generate the vast diversity of triterpenoids found in nature. mdpi.com These modifications are primarily carried out by enzymes such as cytochrome P450-dependent monooxygenases and glycosyltransferases. mdpi.com
Proposed Biosynthetic Route to this compound
This compound is classified as a 28-noroleanane-derived spirocyclic triterpenoid. researchgate.netnih.gov Research suggests that the biosynthetic precursor for this compound and related compounds is the oleanane-type triterpenoid, oleanolic acid. researchgate.netnih.gov
The proposed pathway involves several key transformations starting from oleanolic acid. A crucial initial step is believed to be a decarboxylation event at the C-28 position, leading to the "nor" designation, which signifies the loss of a carbon atom from the basic oleanane (B1240867) skeleton. researchgate.netnih.gov This is followed by a rearrangement of the E ring of the triterpenoid structure. researchgate.net Subsequent hydroxylation reactions at various positions on the molecule are necessary to produce the final structure of this compound. researchgate.net
Enzymatic Transformations in this compound Production
The biosynthesis of this compound from its proposed precursor, oleanolic acid, involves a series of specific enzymatic reactions. While the precise enzymes have not all been definitively identified, the proposed transformations point to the involvement of several key enzyme families.
A critical step is the decarboxylation of oleanolic acid. This reaction, which removes the C-28 carboxyl group, is likely catalyzed by a decarboxylase enzyme. Following this, a rearrangement of the E-ring occurs, a transformation that would be facilitated by a type of isomerase or cyclase. researchgate.net
The subsequent modifications involve a series of hydroxylations. researchgate.net These reactions, which introduce hydroxyl (-OH) groups at specific carbon atoms, are typically catalyzed by cytochrome P450 monooxygenases. mdpi.com These enzymes are known for their role in the diversification of triterpenoid structures. Further enzymatic steps, potentially involving oxidoreductases, would be required to yield the final ketone and other oxygenated functionalities present in this compound. researchgate.net The entire process highlights the coordinated action of multiple enzymes to build this complex natural product. nih.govnih.govd-nb.info
Genetic and Transcriptomic Studies of Biosynthetic Genes
While specific genetic and transcriptomic studies focusing exclusively on this compound biosynthesis are not extensively documented, broader research into the genomics and transcriptomics of the Phlomis genus and related species provides a foundation for understanding the genetic basis of its formation. spie.orgisaaa.org
Transcriptome analysis of plants is a powerful tool for identifying candidate genes involved in the biosynthesis of secondary metabolites. nih.govfrontiersin.org By comparing the gene expression profiles in tissues where this compound is produced with those where it is not, researchers can identify genes encoding the enzymes likely involved in its biosynthetic pathway. These would include genes for oxidosqualene cyclases, cytochrome P450s, and other modifying enzymes. mdpi.com
The study of biosynthetic gene clusters (BGCs), which are physically clustered groups of genes encoding the enzymes for a specific metabolic pathway, is another important approach. plos.org Identifying the BGC responsible for this compound production would provide a complete genetic blueprint for its synthesis. While such a specific cluster for this compound has not yet been reported, the general principles of BGC evolution and organization in plants suggest that the genes for this compound biosynthesis are likely co-located in the genome of Phlomis species. plos.org Further genomic and transcriptomic sequencing of this compound-producing plants will be crucial for elucidating the precise genetic control of its biosynthesis. nih.gov
Biological Activities and Mechanisms of Action
Anticancer and Cytotoxic Activities (In Vitro)
Phlomisone has demonstrated cytotoxic properties against several human carcinoma cell lines in laboratory settings. These activities are evaluated based on the compound's ability to inhibit the growth of cancer cells, often measured by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
In vitro studies have shown that this compound exhibits cytotoxic activity against the HeLa human cervical cancer cell line. researchgate.netresearchgate.net Research involving the screening of novel 28-noroleanane-derived spirocyclic triterpenoids, including this compound, identified its positive cytotoxic effects on this cell line. researchgate.net
Similar to its effect on HeLa cells, this compound has also been found to possess cytotoxic activity against the L929 murine fibrosarcoma cell line in vitro. researchgate.netresearchgate.net This activity was observed during the same screening that confirmed its effects on HeLa cells. researchgate.net
Research on abietane (B96969) diterpenoids, a class of compounds to which this compound is related, has shown significant cytotoxic activities against the HL-60 human leukemia cell line. mdpi.comscirp.org While specific IC50 values for this compound against HL-60 are not detailed in the provided search results, the general class of oxygenated abietane-type diterpenoids is noted for strong cytotoxic effects against these cells. scirp.org
Studies on various diterpenoids have documented cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line. semanticscholar.orgwaocp.org For instance, related compounds have shown to be effective against MCF-7 cells with IC50 values indicating considerable activity. semanticscholar.org While direct data for this compound is not specified, this provides context for its potential activity.
Table 1: Summary of In Vitro Cytotoxic Activities of Related Diterpenoids This table presents data for related compounds to provide context for the potential activity of this compound.
| Compound/Extract | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Abietane Diterpenoid (Compound 1) | HL-60 | 21.22 ± 2.41 µM | mdpi.com |
| Abietane Diterpenoid (Compound 2) | HL-60 | 10.91 ± 1.62 µM | mdpi.com |
| Abietane Diterpenoid (Compound 2) | MCF-7 | 2.63 µg/mL | semanticscholar.org |
| Abietane Diterpenoid (Compound 3) | MCF-7 | 11.83 µg/mL | semanticscholar.org |
| 9-methoxycanthin-6-one | HeLa | 4.30 ± 0.27 µM | nih.gov |
| 9-methoxycanthin-6-one | MCF-7 | 15.09 ± 0.99 µM | nih.gov |
The cytotoxic activity of this compound and related nortriterpenoids appears to be linked to specific structural characteristics. researchgate.net Research suggests that the presence of oxygenated functions at the C-18 and C-21 positions of the molecule can enhance its cytotoxic effects. researchgate.net This structure-activity relationship was proposed based on the bioactive data from compounds isolated from Phlomis umbrosa, where compounds with these features, including this compound, showed positive cytotoxicity. researchgate.net
Activity against MCF-7 Cell Lines
Anti-inflammatory Effects (In Vitro Research Context)
In addition to its anticancer potential, this compound and related compounds from the Phlomis genus have been investigated for their anti-inflammatory properties in vitro.
The primary mechanism explored is the inhibition of nitric oxide (NO) production in macrophage cell lines stimulated by lipopolysaccharide (LPS). nih.govnih.gov Overproduction of NO is a key factor in the inflammatory process. psu.edu Extracts from Phlomis species have been shown to inhibit the production of NO, suggesting a potential anti-inflammatory effect. mdpi.com For instance, studies on RAW 264.7 macrophage cells treated with LPS show that various compounds can significantly decrease nitrite (B80452) accumulation, indicating inhibition of NO production. nih.govresearchgate.net This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS) gene expression. nih.gov
Associated Molecular Mechanisms (General to Phlomis genus)
The Phlomis genus is a rich source of various phytochemicals, including flavonoids, iridoids, and alkaloids, which have demonstrated significant biological activities. researchgate.netnih.gov Research into the molecular mechanisms of compounds derived from Phlomis species has revealed a range of effects, particularly in the context of anticancer activities. For instance, Phlomisoside F, a furanolabdanediterpene glycoside from P. younghusbandii, has been shown to suppress migration and invasion in A549 lung cancer cells. researchgate.net It induces apoptosis by upregulating pro-apoptotic proteins like Caspase-3, Caspase-9, and Bax, while downregulating the anti-apoptotic protein Bcl-2 and cyclooxygenase-2 (COX-2). researchgate.net
Another compound, Podophyllotoxin (PTOX), found in species including P. nissolii, and its derivatives have shown antitumor properties through various mechanisms. researchgate.net The derivative 4´-Demethylepipodophyllotoxin (DMEP) inhibits DNA replication and transcription by binding to the ATPase domain of topoisomerase II. researchgate.net Picropodophyllotoxin (PPP), another derivative, has been observed to reduce pAkt activity, leading to apoptosis and tumor regression in vivo. researchgate.net Extracts from P. russeliana have also demonstrated anti-proliferative effects on Caco-2 colon cancer cells. researchgate.net
Enzyme Inhibitory Activities (In Vitro Research Context)
Alpha-Glucosidase Inhibitory Activity (Context of Phlomis genus)
Several studies have highlighted the potential of the Phlomis genus as a source of alpha-glucosidase inhibitors, which are relevant in the management of diabetes. nih.gov In a study on Phlomis tuberosa, the ethyl acetate (B1210297) fraction of its extracts showed significant inhibitory activity against α-glucosidase, with an IC50 value of 100 μg/mL. nih.govnih.govplos.org Further investigation led to the isolation of 15 compounds with more potent α-glucosidase inhibitory effects than the positive control, acarbose (B1664774) (IC50 = 3.72 ± 0.113 mM), with IC50 values ranging from 0.067 to 1.203 mM. nih.govnih.govplos.org Similarly, methanol (B129727) extracts of Phlomis stewartii showed 80.2% α-glucosidase inhibition at a concentration of 1.0 mg/mL. researchgate.net
**Table 1: α-Glucosidase Inhibitory Activity of Compounds from *Phlomis stewartii***
| Compound | % Inhibition | IC50 (μM) |
|---|---|---|
| 3 | 88.5 ± 0.8 | 219.1 ± 0.9 |
| 5 | 92.4 ± 1.2 | 204.4 ± 0.8 |
| 7 | 87.2 ± 0.7 | 234.1 ± 0.2 |
| 8 | 87.15 ± 0.09 | 258.71 ± 0.07 |
| 9 | 89.4 ± 0.9 | 277.7 ± 0.3 |
| 10 | 91.3 ± 1.1 | 201.4 ± 0.6 |
| 11 | 90.8 ± 0.9 | 211.5 ± 0.5 |
Source: researchgate.net
Lipoxygenase (LOX) Inhibitory Activity (Context of Phlomis genus)
Compounds isolated from Phlomis stewartii have also been evaluated for their inhibitory effects on the lipoxygenase (LOX) enzyme. researchgate.net Stewartins A and B, along with two other known compounds, demonstrated inhibitory potential against LOX in a concentration-dependent manner. researchgate.net The IC50 values for these compounds ranged from 42.2 ± 0.2 to 55.7 ± 0.8 μM. researchgate.net
**Table 2: Lipoxygenase (LOX) Inhibitory Activity of Compounds from *Phlomis stewartii***
| Compound | % Inhibition | IC50 (μM) |
|---|---|---|
| 1 | 85.3 ± 1.2 | 51.4 ± 0.5 |
| 2 | 87.9 ± 1.4 | 55.7 ± 0.8 |
| 4 | 90.3 ± 0.8 | 42.2 ± 0.2 |
| 6 | 89.7 ± 1.0 | 49.3 ± 0.2 |
| Baicalein (Standard) | 93.8 ± 1.3 | 22.4 ± 1.3 |
Source: researchgate.net
Antimicrobial and Anti-Oomycete Activity (Context of Phlomis genus/related compounds)
Antifungal/Anti-oomycete Potential against Phytophthora cinnamomi (Indirectly related to phlomispurpentaolone)
Research has shown the potential of plants from the Phlomis genus in combating the plant pathogen Phytophthora cinnamomi. africaresearchconnects.comresearchgate.net Phlomis purpurea, in particular, has been identified as a non-host for this pathogen. africaresearchconnects.com Crude ethanol (B145695) root extracts of P. purpurea at a concentration of 10 mg/ml significantly inhibited the mycelial growth, sporangial production, and zoospore release of P. cinnamomi, with inhibition rates of 85-100%. africaresearchconnects.com
Further investigation into the root extracts of P. purpurea led to the isolation of two nortriterpenoid compounds: phlomispentaol A and phlomispurtetraolone. researchgate.netnih.govnih.gov Phlomispentaol A demonstrated anti-oomycete activity against P. cinnamomi in in vitro bioassays. researchgate.netnih.govnih.gov
Antibacterial Activity (Phlomis genus)
Various species of the Phlomis genus have exhibited antibacterial properties against a range of pathogenic bacteria. researchgate.netscispace.com The essential oil of Phlomis bracteosa showed significant activity against both Gram-positive and Gram-negative bacteria. scispace.com Similarly, the alcoholic extract of Phlomis floccose demonstrated notable inhibition against Streptococcus pyogenes, Staphylococcus aureus, and Klebsiella pneumoniae, with efficacy increasing at higher concentrations. researchgate.net However, it had no inhibitory effect on E. coli. researchgate.net
Methanol extracts of Phlomis species such as P. bruguieri, P. herba-venti, and P. olivieri have shown antibacterial activity against E. coli, K. pneumoniae, S. aureus, S. sanguis, and P. aeruginosa. scielo.br Furthermore, phenylethanoid glycosides isolated from Phlomis viscosa exhibited weak antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. mdpi.com An ethyl acetate extract of P. linearis was found to be effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 156.26 µg/mL. tubitak.gov.tr
Table 3: Antibacterial Activity of Phlomis Species
| Phlomis Species | Extract/Compound | Tested Bacteria | Activity |
|---|---|---|---|
| P. bracteosa | Essential oil | Gram-positive and Gram-negative bacteria | Significant inhibition scispace.com |
| P. floccose | Alcoholic extract | S. pyogenes, S. aureus, K. pneumoniae | Remarkable inhibition researchgate.net |
| P. bruguieri, P. herba-venti, P. olivieri | Methanol extract | E. coli, K. pneumoniae, S. aureus, S. sanguis, P. aeruginosa | Antibacterial activity scielo.br |
| P. viscosa | Phenylethanoid glycosides | S. aureus, E. faecalis | Weak antibacterial activity mdpi.com |
| P. linearis | Ethyl acetate extract | S. aureus | MIC of 156.26 µg/mL tubitak.gov.tr |
Structure Activity Relationship Sar Studies
Theoretical Framework of SAR and Quantitative Structure-Activity Relationship (QSAR)
The Structure-Activity Relationship (SAR) is the foundational principle that a molecule's chemical structure is directly related to its biological activity. wikipedia.orgcollaborativedrug.com This relationship allows for the prediction of a new compound's effects based on its similarity to other known molecules. collaborativedrug.com The core of SAR studies involves making multiple chemical modifications to a hit compound to understand which structural changes enhance or diminish the desired biological activity. gardp.org This process helps to determine which chemical groups are crucial for evoking a specific biological response. wikipedia.org
Building upon SAR, the Quantitative Structure-Activity Relationship (QSAR) provides a mathematical framework to quantify this connection. wikipedia.orgwikipedia.org QSAR models are statistical tools, often regression or classification models, that correlate a set of predictor variables—such as physicochemical properties or theoretical molecular descriptors—with the biological activity of the chemicals. wikipedia.org The fundamental hypothesis of QSAR is that similar structural or physicochemical properties will result in similar biological activities. nih.gov If carefully validated, these mathematical expressions can be used to predict the activity of new, untested chemical structures, thereby streamlining the drug discovery process. wikipedia.org QSAR is a computational method that aims to create a quantitative correlation between the chemical structures of a series of compounds and a specific biological process. nih.gov
Identification of Key Structural Moieties for Phlomisone's Bioactivity
This compound is a 28-noroleanane-derived spirocyclic triterpenoid (B12794562) isolated from the roots of Phlomis umbrosa. researchgate.netresearchgate.net Its unique and complex structure is central to its bioactivity. The key structural moieties responsible for its biological effects are believed to be centered around its core skeleton and specific functional groups.
The primary components identified as crucial for bioactivity include:
The Triterpenoid Skeleton: The rigid oleanane-type framework provides the basic scaffold that orients the functional groups in a specific three-dimensional arrangement, which is necessary for interaction with biological targets.
The Spirocyclic System: This unusual structural feature in this compound contributes to its distinct three-dimensional shape and rigidity, which can influence its binding affinity and selectivity for specific receptors or enzymes. researchgate.net
Functional Groups: The presence and position of functional groups are critical. For instance, in related compounds isolated from Phlomis umbrosa, the existence of an aldehyde group was found to be significant. One such compound, phlomisu E, which possesses an aldehyde group, demonstrated the most potent cytotoxic effect among several isolates, with an IC50 value of less than 10 μM. researchgate.net This suggests that the introduction or modification of specific oxygen-containing functional groups on the triterpenoid backbone is a key determinant of biological activity.
Computational Approaches in SAR Analysis
Computational methods are indispensable tools in modern drug discovery and SAR analysis, providing insights that are difficult to obtain through experimental means alone.
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method explores the preferred orientation and conformation of the ligand within the binding site of the target, estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.govstrath.ac.uk
Theoretical flexible docking studies have been performed on this compound and its co-isolated compounds. researchgate.net Such studies are crucial for interpreting the mechanisms of enzyme inhibition and understanding the binding interactions between the phytochemicals and their biological targets. nih.gov By simulating the interaction at a molecular level, docking can help identify key amino acid residues in the target protein that interact with the ligand, providing a rationale for the observed biological activity and guiding further chemical modifications.
Drug design strategies are broadly categorized into ligand-based and structure-based approaches. iaanalysis.comnih.gov
Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.goviaanalysis.com It relies on the knowledge of other molecules—the ligands—that are known to bind to the target. nih.gov By analyzing the chemical properties and structures of these known active ligands, models like pharmacophores or QSAR can be developed to predict and design new compounds with similar or improved activity. iaanalysis.com
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, often through techniques like X-ray crystallography or NMR, SBDD can be employed. iaanalysis.comnih.gov This method involves designing molecules that can fit into and bind with the target's binding site based on its specific three-dimensional geometry. iaanalysis.com Molecular docking is a primary tool in SBDD, allowing for the virtual screening of compounds and the optimization of lead molecules to achieve a precise match with the target's binding pocket. iaanalysis.comextrapolations.com The theoretical docking studies conducted on this compound are an example of an SBDD approach. researchgate.net
Molecular Docking Studies
Correlation between Chemical Modifications and Biological Effects
The process of chemically altering a known molecule to improve its properties is known as molecular modification. biomedres.us This strategy is fundamental to drug discovery, aiming to enhance a compound's potency, selectivity, or other pharmacological characteristics. biomedres.uslibretexts.org Every new analog created through modification must be tested to determine its new pharmacological profile. libretexts.org
For this compound and its related natural analogs isolated from Phlomis umbrosa, variations in their chemical structures lead to different biological activities. The primary modifications observed in these natural derivatives involve the degree of hydroxylation and the presence of other functional groups. These structural changes directly correlate with their observed cytotoxic effects. For example, the presence of an aldehyde group in phlomisu E was linked to potent cytotoxicity against several cancer cell lines. researchgate.net The addition of hydroxyl groups, as seen in the series from this compound to Phlomishexaol, also modulates the compound's properties, likely by altering its polarity and ability to form hydrogen bonds with target proteins.
Below is a table detailing the structural differences and reported biological activities of this compound and some of its naturally occurring derivatives.
| Compound Name | Key Structural Features | Reported Biological Activity |
| This compound | Spirocyclic 28-noroleanane triterpenoid. researchgate.netresearchgate.net | Found in Phlomis umbrosa, which exhibits anti-inflammatory and anti-cancer activities. researchgate.net |
| Phlomistetraol A | A hydroxylated derivative of the this compound structural class. tokushima-u.ac.jp | Isolated alongside this compound; contributes to the overall bioactivity of the plant extract. researchgate.net |
| Phlomispentaol | A more heavily hydroxylated derivative. tokushima-u.ac.jp | Part of a group of bioactive triterpenoids from Phlomis umbrosa. researchgate.net |
| Phlomisu E | An iridoid glucoside, possessing an aldehyde group. researchgate.net | Showed the most potent cytotoxic effect (IC50 < 10 μM) on Hela, HL-60, and MCF-7 cell lines. researchgate.net |
Chemical Synthesis and Derivatization
Strategies for Phlomisone Total Synthesis
The total synthesis of a complex natural product like this compound would be a major undertaking, requiring a sophisticated and well-designed synthetic strategy. vup.sk Total synthesis serves not only to provide access to the natural product from simple starting materials but also to confirm its structure and enable the synthesis of analogues for structure-activity relationship studies. nih.gov Given the spirocyclic and polyoxygenated nature of this compound, a convergent approach would likely be more efficient than a linear one.
Potential retrosynthetic disconnections for this compound could involve breaking the molecule down into key fragments that can be synthesized independently and then coupled together. For instance, the spirocyclic core could be a primary target for disconnection. Strategies for the construction of such complex ring systems often involve powerful reactions suchas intramolecular Diels-Alder reactions, radical cyclizations, or transition-metal-catalyzed annulations.
The synthesis would also need to address the stereochemical complexity of the molecule, with multiple stereocenters that must be controlled. Asymmetric catalysis, the use of chiral auxiliaries, or substrate-controlled reactions would be crucial throughout the synthesis. The introduction of the various oxygenated functional groups would likely be achieved through a series of selective oxidation reactions, such as hydroxylations, epoxidations, and subsequent ring-opening reactions.
Table 1: Potential Key Reactions in a Hypothetical Total Synthesis of this compound
| Reaction Type | Purpose in this compound Synthesis | Example Reagents/Conditions |
| Diels-Alder Reaction | Construction of the carbocyclic core | High pressure, Lewis acid catalysis |
| Asymmetric Dihydroxylation | Introduction of vicinal diols | Sharpless asymmetric dihydroxylation (AD-mix-α/β) |
| Radical Cyclization | Formation of the spirocyclic center | Tributyltin hydride, AIBN |
| Nozaki-Hiyama-Kishi Reaction | Coupling of key fragments | CrCl₂, NiCl₂ |
| Protecting Group Chemistry | Masking of reactive functional groups | Silyl ethers (TBS, TIPS), acetals, benzyl (B1604629) ethers |
Semi-Synthetic Approaches to this compound Derivatives
Semi-synthesis, which utilizes a readily available natural product as a starting material for chemical modifications, is a powerful tool for generating derivatives of complex molecules. nih.govwikipedia.org This approach is often more practical and cost-effective than total synthesis for producing a library of related compounds for biological screening. wikipedia.org For this compound, a semi-synthetic strategy would depend on the availability of a closely related and more abundant natural precursor.
Assuming this compound or a related triterpenoid (B12794562) could be isolated in sufficient quantities, semi-synthetic modifications could be targeted at its various functional groups. The hydroxyl groups, for instance, are prime candidates for derivatization. Esterification or etherification of these groups could be used to explore the impact of lipophilicity on biological activity. The ketone functionality could be reduced to the corresponding alcohol, introducing a new stereocenter, or converted to other functional groups like oximes or hydrazones.
Table 2: Potential Semi-Synthetic Modifications of this compound
| Functional Group Target | Type of Modification | Potential Reagents |
| Hydroxyl Groups | Esterification | Acetic anhydride, benzoyl chloride |
| Etherification | Methyl iodide, benzyl bromide | |
| Ketone | Reduction | Sodium borohydride, L-selectride |
| Oximation | Hydroxylamine hydrochloride |
Synthetic Modification for Enhanced Activity or Selectivity
The goal of synthetic modification is to improve the therapeutic properties of a lead compound like this compound. This involves making targeted changes to the molecule's structure to enhance its biological activity, improve its selectivity for a particular target, or optimize its pharmacokinetic properties. mdpi.com While no specific studies on modifying this compound for enhanced activity have been reported, general principles of medicinal chemistry can be applied.
One common strategy is the introduction of pharmacophoric groups. For example, incorporating nitrogen-containing heterocycles, such as morpholine, can improve aqueous solubility and provide additional hydrogen bonding interactions with biological targets. mdpi.com The introduction of fluorine atoms can also have a profound impact on a molecule's properties, often leading to increased metabolic stability and binding affinity.
Another approach is to simplify the complex structure of this compound to identify the minimal structural motifs required for its biological activity. This can lead to the design of more synthetically accessible analogues that retain the desired therapeutic effects.
Analytical Techniques for Phlomisone and Its Metabolites
Chromatographic Quantification Methods
Chromatography is a fundamental technique for separating complex mixtures. wikipedia.org It operates on the principle of differential partitioning of components between a mobile phase and a stationary phase. waters.com The choice of chromatographic method depends on the properties of the analytes and the specific requirements of the analysis. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid sample. shimadzu.comopenaccessjournals.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.orgwaters.com The separation is based on the different interactions of the compounds with the stationary phase, leading to different elution times. waters.com HPLC is particularly well-suited for the analysis of high molecular weight, polar, and thermally unstable compounds like Phlomisone. oxfordindices.com The technique offers high resolution and accuracy, making it a cornerstone in pharmaceutical and chemical analysis. openaccessjournals.com
Modern HPLC systems consist of a solvent delivery pump, a sample injector, a column, a detector, and a data processing unit. shimadzu.com The pump forces the mobile phase through the system at a constant flow rate, while the injector introduces a precise volume of the sample into the mobile phase stream. waters.com The separation occurs in the column, and the detector measures the concentration of the eluted components. shimadzu.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a separation technique used for volatile and semi-volatile organic compounds. thermofisher.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.orgspectroinlets.com Separation is achieved based on the different boiling points and polarities of the components, which affect their interaction with the stationary phase and, consequently, their retention times. libretexts.orgyoutube.com
The basic components of a gas chromatograph include a carrier gas supply, a sample injection port, a column housed in an oven, and a detector. The sample is injected into the heated injection port, where it vaporizes and is swept onto the column by the carrier gas. The oven temperature can be programmed to increase over time to facilitate the elution of less volatile compounds.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique. umass.eduwikipedia.org It involves a stationary phase, which is a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, which is a solvent or a mixture of solvents. umass.edukhanacademy.org The sample is spotted onto the plate, which is then placed in a developing chamber containing the mobile phase. umass.edu The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. khanacademy.org
TLC is often used for qualitative analysis, such as determining the number of components in a mixture, identifying compounds by comparing their retention factors (Rf values) with standards, and monitoring the progress of a chemical reaction. umass.eduwikipedia.org In some cases, preparative TLC can be used to purify small amounts of compounds. libretexts.org For instance, this compound has been separated from other compounds using preparative High-Performance Thin-Layer Chromatography (HPTLC) with a specific solvent system. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 micrometers) and higher pressures. phenomenex.comeag.com These modifications result in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. phenomenex.comlabcompare.com The enhanced separation efficiency of UHPLC makes it particularly suitable for analyzing complex samples and for high-throughput screening. americanpharmaceuticalreview.com
The fundamental principles of UHPLC are the same as HPLC, but the instrumentation is designed to withstand the higher operating pressures. eag.com UHPLC systems offer benefits such as reduced solvent consumption and the ability to analyze a broader range of compounds with greater precision. labcompare.com This technique is increasingly being adopted in pharmaceutical analysis for its ability to provide rapid and reliable results. americanpharmaceuticalreview.com
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a powerful tool for both the identification and quantification of compounds.
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. thermofisher.comnih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. thermofisher.com
GC-MS is a highly specific and sensitive technique used for the analysis of a wide range of volatile and semi-volatile compounds. thermofisher.comnih.gov In the context of this compound, GC-MS analysis of fractions from plant extracts has been used to identify various compounds present. researchgate.net The technique provides precise data for both the identification and quantification of the separated substances. nih.gov
| Analytical Technique | Principle | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of components between a liquid mobile phase and a solid stationary phase. wikipedia.orgwaters.com | Quantification and purification of this compound and its metabolites. oxfordindices.com |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. libretexts.orgspectroinlets.com | Analysis of volatile derivatives of this compound or related compounds. thermofisher.com |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of components on a thin layer of adsorbent material. umass.edukhanacademy.org | Qualitative analysis and preparative separation of this compound. researchgate.netresearchgate.net |
| Ultra-High Performance Liquid Chromatography (UHPLC) | An advanced form of HPLC using smaller particles and higher pressures for faster and more efficient separations. phenomenex.comeag.com | High-throughput analysis and quantification of this compound with high resolution. americanpharmaceuticalreview.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines GC separation with MS detection for definitive identification and quantification. thermofisher.comnih.gov | Identification of this compound and its metabolites in complex mixtures. researchgate.net |
LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical method essential for the analysis of this compound in complex matrices such as plant extracts or biological fluids. eag.com This technique couples the potent separation capabilities of liquid chromatography (LC), often High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), with the precise detection and structural elucidation power of tandem mass spectrometry. creative-proteomics.comwikipedia.org
The process begins with the LC system, where a sample containing this compound is passed through a column packed with a stationary phase. eag.com The differential interactions of the sample components with the stationary and mobile phases result in their separation. ox.ac.uk For iridoids like this compound, reversed-phase chromatography is commonly employed. ox.ac.uk
Following separation, the eluent from the LC column is introduced into the mass spectrometer's ion source, where molecules are ionized. eag.com In the tandem mass spectrometer, two mass analyzers are used in sequence. creative-proteomics.com The first analyzer selects the precursor ion (the ionized this compound molecule) based on its specific mass-to-charge (m/z) ratio. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interference from other compounds in the matrix. nih.gov
The primary advantages of using LC-MS/MS for this compound analysis include its exceptional sensitivity, often reaching sub-parts-per-trillion levels, and high specificity, which allows for accurate quantification even in complex biological samples. eag.comcreative-proteomics.com It is particularly valuable for pharmacokinetic studies, metabolite identification, and trace-level quantification in various research settings. wikipedia.orgnih.gov
Table 1: Key Aspects of LC-MS/MS Analysis for this compound
| Feature | Description | Benefit for this compound Analysis |
| Separation | Utilizes HPLC or UHPLC to separate this compound from other components in a sample matrix. ox.ac.uk | Reduces matrix effects and ion suppression, leading to more accurate analysis. ox.ac.uk |
| Ionization | Converts neutral this compound molecules into charged ions for mass analysis. | Enables detection by the mass spectrometer. |
| Precursor Ion Selection | The first mass analyzer isolates the specific m/z of the ionized this compound. | Increases specificity by filtering out non-target compounds. creative-proteomics.com |
| Fragmentation | The selected ion is broken into characteristic product ions. | Provides structural information and a unique "fingerprint" for confident identification. creative-proteomics.com |
| Product Ion Detection | The second mass analyzer detects the specific product ions. | Enhances sensitivity and selectivity, allowing for precise quantification. eag.com |
Spectrophotometric Assays for Activity Determination
Spectrophotometric assays are fundamental methods used to determine the biological activity of compounds like this compound. These assays are typically rapid, cost-effective, and reproducible, making them suitable for screening and quantifying specific biological activities, such as antioxidant potential. mdpi.comresearchgate.net The principle behind these assays involves a reaction that produces a colored product, with the intensity of the color being proportional to the activity of the compound, measured as absorbance at a specific wavelength using a spectrophotometer. mdpi.com
For instance, the antioxidant activity of this compound can be evaluated using several common spectrophotometric methods:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored product is monitored.
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue color.
Folin-Ciocalteu Assay: While primarily used to determine total phenolic content, this assay can provide an estimation of the total antioxidant capacity of a sample. nih.gov It measures the reduction of the Folin-Ciocalteu reagent by the antioxidant, leading to a blue-colored product whose absorbance is measured, typically around 760 nm. nih.gov
Enzyme activity assays also frequently employ spectrophotometry. protocols.io If this compound were being tested as an enzyme inhibitor, for example, the assay would measure the rate of an enzyme-catalyzed reaction that produces a chromophore. rsc.orgnih.gov A decrease in the rate of color formation in the presence of this compound would indicate its inhibitory activity. The change in absorbance over time is used to calculate the reaction kinetics and the potency of the inhibitor. protocols.io
Table 2: Common Spectrophotometric Assays for Biological Activity
| Assay | Principle | Measured Parameter | Application for this compound |
| DPPH Radical Scavenging | A radical (DPPH) is reduced by the antioxidant, causing a color change from purple to yellow. researchgate.net | Decrease in absorbance at ~517 nm. | Quantifying radical scavenging (antioxidant) activity. |
| Ferric Reducing Antioxidant Power (FRAP) | Reduction of a Fe³⁺ complex to a colored Fe²⁺ complex by the antioxidant. researchgate.net | Increase in absorbance at ~593 nm. | Measuring the total reducing power (antioxidant capacity). |
| Folin-Ciocalteu | Reduction of phosphomolybdic-phosphotungstic acid reagent by the sample. nih.gov | Increase in absorbance at ~760 nm. | Estimating total phenolic content and antioxidant capacity. nih.gov |
| Enzyme Inhibition Assay | Monitoring the formation of a colored product from an enzyme-catalyzed reaction. rsc.org | Change in absorbance at a specific wavelength over time. protocols.io | Determining the potential of this compound to inhibit specific enzymes. |
Advanced Hyphenated Analytical Systems (e.g., LC-NMR, GC-IR)
For unambiguous structure elucidation of this compound and its metabolites, especially when dealing with novel or unknown compounds within a complex mixture, advanced hyphenated techniques are employed. perkinelmer.com These systems link a separation technique directly to a powerful spectroscopic instrument, providing comprehensive structural data in a single analysis. longdom.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the unparalleled structure elucidation capability of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net After the components of a mixture are separated by the LC column, they are transferred to the NMR spectrometer for analysis. This allows for the acquisition of detailed structural information (e.g., ¹H and ¹³C NMR spectra) for each separated compound without the need for prior isolation. mdpi.comthieme-connect.com LC-NMR is particularly advantageous for analyzing labile compounds and for distinguishing between isomers, which may be difficult to differentiate by mass spectrometry alone. mdpi.com The technique can be operated in different modes, such as on-flow (continuous measurement), stop-flow (the chromatographic flow is paused to acquire data for a specific peak), and loop-storage. mdpi.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique, combining gas chromatography for separation with infrared spectroscopy for detection and identification. chromatographytoday.com GC is suitable for volatile or semi-volatile compounds; therefore, for a non-volatile iridoid glycoside like this compound, a derivatization step (e.g., methylation or silylation) would be necessary to increase its volatility. thieme-connect.com The separated, derivatized compounds pass through an IR detector, which measures the absorption of infrared radiation. chromatographytoday.com The resulting IR spectrum provides information about the functional groups present in the molecule, which is highly useful for structural characterization and for distinguishing between structural isomers that may have identical mass spectra. chromatographytoday.com
The combination of these hyphenated techniques, often in conjunction with mass spectrometry (e.g., LC-NMR-MS or GC-IR-MS), provides a formidable toolkit for the comprehensive analysis of natural products like this compound. perkinelmer.com
Table 3: Comparison of Advanced Hyphenated Systems
| Technique | Separation Method | Detection Method | Information Provided | Application to this compound |
| LC-NMR | Liquid Chromatography (HPLC) mdpi.com | Nuclear Magnetic Resonance (NMR) mdpi.com | Detailed 2D structure, stereochemistry, identification of isomers. mdpi.com | Unambiguous structural elucidation of this compound and its metabolites directly in plant extracts. researchgate.net |
| GC-IR | Gas Chromatography (GC) chromatographytoday.com | Infrared Spectroscopy (IR) chromatographytoday.com | Functional group identification, differentiation of structural isomers. chromatographytoday.com | Analysis of derivatized this compound to confirm functional groups and structure. |
Future Research Directions and Perspectives
Elucidation of Complete Biosynthetic Pathway
The biosynthesis of triterpenoids in plants, including those in the Phlomis genus, follows complex multi-step enzymatic processes. mdpi.com These pathways typically begin with the cyclization of 2,3-oxidosqualene (B107256). nih.gov While the general upstream pathways, the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, are well-understood to produce the precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the specific downstream enzymes that tailor the triterpenoid (B12794562) backbone to create the unique structure of Phlomisone are yet to be fully identified. mdpi.commdpi.com
Future research will likely focus on identifying and characterizing the specific cytochrome P450 monooxygenases and other modifying enzymes responsible for the intricate oxidations and rearrangements that lead to the formation of this compound from a common precursor like oleanolic acid. researchgate.netdntb.gov.ua A study on Phlomis umbrosa has already begun to characterize terpenoid biosynthetic genes, providing a foundation for this work. mdpi.com Techniques such as gene silencing and heterologous expression of candidate genes in microbial hosts will be instrumental in piecing together the complete biosynthetic puzzle. nih.gov A thorough understanding of this pathway is not only of fundamental scientific interest but also a prerequisite for the biotechnological production of this compound.
Exploration of Novel this compound Derivatives
The creation of novel derivatives from a parent natural product is a proven strategy for enhancing bioactivity and improving pharmacokinetic properties. nih.govmdpi.com Future efforts in this area for this compound are expected to involve both semi-synthetic modifications of the isolated natural product and fully synthetic approaches.
The generation of novel this compound derivatives could lead to compounds with enhanced therapeutic potential. These derivatives could be screened for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties, building upon the known bioactivities of compounds from the Phlomis genus. researchgate.net
Below is a prospective table of potential this compound derivatives and their target activities for future research.
| Potential Derivative Class | Modification Strategy | Potential Therapeutic Target |
| Glycosylated Derivatives | Attachment of various sugar moieties | Improved solubility and bioavailability |
| Ester and Amide Analogs | Modification of hydroxyl and carboxyl groups | Enhanced cell permeability and target interaction |
| Halogenated Derivatives | Introduction of fluorine, chlorine, or bromine atoms | Altered metabolic stability and binding affinity |
| Heterocyclic Ring Fusions | Addition of nitrogen- or sulfur-containing rings | Novel mechanisms of action |
In-depth Mechanistic Studies of Bioactivity
Initial studies have indicated that compounds from the Phlomis genus possess a range of biological activities. researchgate.netresearchgate.net For this compound itself, understanding the precise molecular mechanisms behind its bioactivity is a critical future research direction. This will involve a variety of in vitro and in vivo studies to identify its cellular targets and signaling pathways.
For instance, if this compound demonstrates anticancer properties, research would focus on its effects on cell cycle progression, apoptosis, and angiogenesis. researchgate.net Techniques such as cellular thermal shift assays (CETSA), affinity chromatography, and computational docking studies could be employed to identify direct protein targets. Elucidating these mechanisms is essential for the rational design of more potent and selective this compound-based therapeutic agents. mdpi.com
Chemoenzymatic Synthesis of this compound Analogs
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. mdpi.comoup.com This approach is particularly well-suited for the synthesis of complex natural products and their analogs. researchgate.net In the context of this compound, a chemoenzymatic strategy could enable the production of a diverse library of analogs that would be difficult to access through purely chemical or biological methods. nih.gov
Future research could involve using a synthetically accessible triterpenoid core structure and then employing a panel of enzymes, such as hydroxylases and glycosyltransferases, to introduce specific modifications. This would allow for the systematic exploration of the structure-activity relationship of this compound and the development of analogs with optimized properties. mdpi.com
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to understanding the biological effects of this compound and the regulation of its biosynthesis. mdpi.com Metabolomic studies on Phlomis species, for example, can provide a comprehensive snapshot of the metabolic changes that occur in response to various stimuli, which can in turn shed light on the biosynthetic pathway of this compound and other secondary metabolites. metabolomics.senih.gov
Proteomics can be used to identify proteins that are differentially expressed in the presence of this compound, providing clues about its mechanism of action and potential protein targets. researchgate.net The integration of metabolomic and proteomic data can provide a systems-level understanding of the role of this compound in the plant and its potential effects in a therapeutic context. mdpi.com
Investigation of this compound in Combination Therapies
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. researchgate.net Future research should explore the potential of this compound in combination with existing therapeutic agents.
For example, this compound could be investigated for its ability to synergize with conventional chemotherapy drugs, potentially allowing for lower doses and reduced side effects. It could also be tested for its capacity to overcome drug resistance mechanisms. Studies on extracts from Phlomis species have already shown the potential of combination effects for various therapeutic applications. mdpi.comnih.gov These investigations would involve in vitro and in vivo models to assess synergistic, additive, or antagonistic interactions and to elucidate the underlying mechanisms of these effects.
Q & A
Advanced Research Question
- Reaction engineering : Adjust catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature gradients to favor desired pathways.
- Analytical monitoring : Use HPLC-MS or NMR to track intermediate formation and optimize reaction termination points .
- Scale-up considerations : Evaluate energy efficiency and waste management using green chemistry principles (e.g., atom economy) .
How can computational models be validated for predicting this compound’s molecular interactions?
Advanced Research Question
Validate models via:
- Docking studies : Compare predicted binding affinities with empirical data (e.g., surface plasmon resonance).
- Molecular dynamics simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
- Experimental cross-verification : Synthesize analogs suggested by models and test bioactivity . Report force fields and software parameters transparently to enable replication .
What steps ensure reproducibility in this compound-related experiments?
Basic Research Question
- Detailed documentation : Include exact reagent sources (e.g., catalog numbers), instrument calibration data, and environmental conditions (e.g., humidity for hygroscopic compounds) .
- Raw data archiving : Deposit unprocessed datasets (e.g., spectroscopy files) in repositories like Zenodo or Figshare .
- Collaborative verification : Share protocols with independent labs for cross-validation .
How to design longitudinal studies assessing this compound’s chronic toxicity?
Advanced Research Question
- Animal models : Use species with metabolic pathways analogous to humans (e.g., murine models) and monitor over 6–12 months.
- Endpoints : Include histopathology, serum biomarkers, and behavioral assessments.
- Ethical compliance : Obtain institutional animal care approvals and adhere to ARRIVE guidelines for reporting . Pre-register study designs to mitigate bias .
What integrative approaches analyze multi-omics data in this compound research?
Advanced Research Question
Combine transcriptomic, proteomic, and metabolomic datasets using:
- Pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overlapping networks.
- Machine learning : Train classifiers to predict bioactivity based on omics signatures.
- Cross-species validation : Compare results across models (e.g., zebrafish, cell lines) to confirm conserved mechanisms .
How to evaluate ecological impacts of this compound extraction from natural sources?
Advanced Research Question
- Sustainability audits : Quantify biomass requirements versus natural replenishment rates.
- Biodiversity assessments : Monitor endemic species in extraction sites pre- and post-harvest.
- Green extraction : Pilot techniques like supercritical CO₂ extraction to reduce solvent waste .
Which statistical methods are robust for analyzing this compound’s dose-response heterogeneity?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
